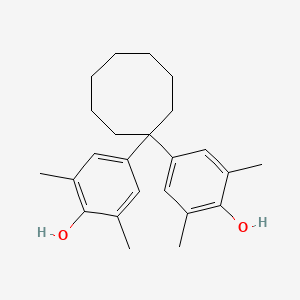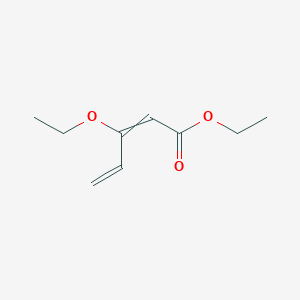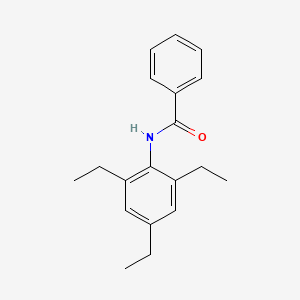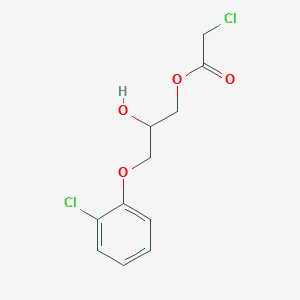
Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a chlorophenoxy group, and a hydroxypropyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of chloroacetic acid with 3-(chlorophenoxy)-2-hydroxypropyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of a strong acid like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Chloroacetic acid and 3-(chlorophenoxy)-2-hydroxypropyl alcohol.
Substitution: Depending on the nucleophile, products can include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Therapeutic Agent: Research may explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry:
Herbicide Development:
Mécanisme D'action
The mechanism by which acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester exerts its effects involves its interaction with specific molecular targets. For example, in herbicidal applications, similar compounds act by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of the plant . The compound may interact with enzymes or receptors involved in these pathways, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic Acid (2,4-D): A well-known herbicide that shares a similar phenoxyacetic acid structure.
Mecoprop: Another herbicide with a similar structure, used for selective weed control.
Uniqueness:
Structural Differences: The presence of the hydroxypropyl ester moiety and the specific positioning of the chloro and chlorophenoxy groups make acetic acid, chloro-, 3-(chlorophenoxy)-2-hydroxypropyl ester unique compared to other similar compounds.
Reactivity: The unique structure may confer different reactivity and biological activity, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
90317-49-0 |
|---|---|
Formule moléculaire |
C11H12Cl2O4 |
Poids moléculaire |
279.11 g/mol |
Nom IUPAC |
[3-(2-chlorophenoxy)-2-hydroxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C11H12Cl2O4/c12-5-11(15)17-7-8(14)6-16-10-4-2-1-3-9(10)13/h1-4,8,14H,5-7H2 |
Clé InChI |
CQUVBCWACOJMHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(COC(=O)CCl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


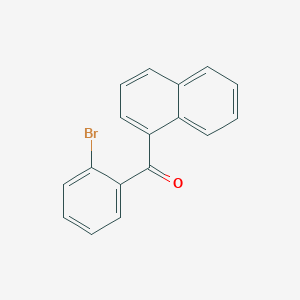
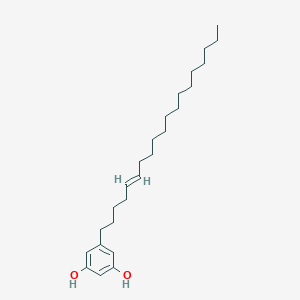
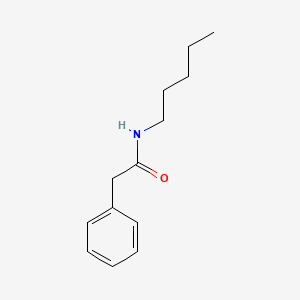
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
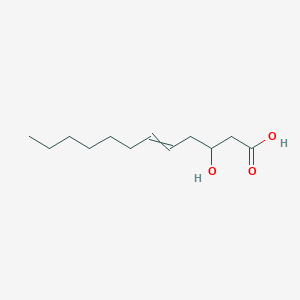
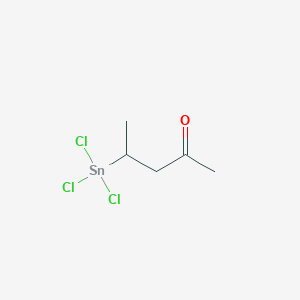
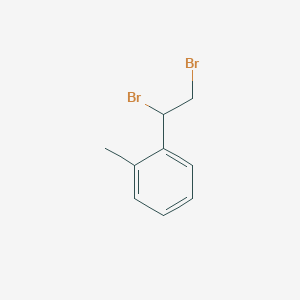
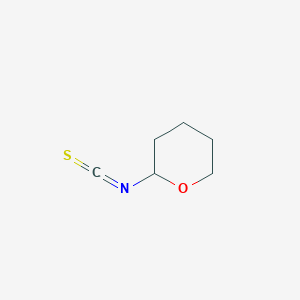
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
